
Quizartinib
Overview
Description
Quizartinib is a second-generation, oral, small-molecule receptor tyrosine kinase inhibitor. It selectively targets and inhibits the FMS-like tyrosine kinase 3 (FLT3), a protein that plays a crucial role in the proliferation and survival of hematopoietic stem cells. This compound is primarily used in the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quizartinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core quinoline structure, followed by the introduction of various functional groups to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Quizartinib undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
First-Line Treatment for Newly Diagnosed AML
Quizartinib is approved as a first-line treatment for adults with newly diagnosed FLT3-ITD-positive AML. It is administered in combination with standard chemotherapy regimens, including cytarabine and anthracycline during induction therapy, followed by consolidation therapy with cytarabine. The QuANTUM-First trial demonstrated that this compound significantly improves overall survival compared to placebo.
- Overall Survival Data : In the QuANTUM-First trial, median overall survival was 31.9 months for patients treated with this compound versus 15.1 months for those receiving placebo (hazard ratio 0.78; 95% CI 0.62-0.98) .
Maintenance Therapy
Following consolidation therapy, this compound can be used as maintenance therapy to prolong remission duration and improve quality of life. This approach has shown promise in maintaining disease control and preventing relapse .
Relapsed/Refractory AML
In patients with relapsed or refractory FLT3-ITD-positive AML, this compound has been evaluated as a monotherapy in the QuANTUM-R trial. Results indicated that this compound improved overall survival compared to salvage chemotherapy, establishing its role as an effective treatment option in this setting .
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Common adverse events include hematologic toxicities such as febrile neutropenia and infections. However, the incidence of grade 3 or higher adverse events was comparable between this compound and placebo groups .
Patient-Reported Outcomes
The impact of this compound on patient-reported outcomes (PROs) was also evaluated in the QuANTUM-First trial. Although improvements in global health status and symptom burden were observed, these did not reach statistical significance when compared to placebo . Notably, patients receiving this compound reported slower deterioration in cognitive function and quality of life measures over time.
Comparative Efficacy
A summary of key findings from clinical trials evaluating this compound is presented below:
Trial | Population | Overall Survival (Months) | Complete Remission Rate | Adverse Events |
---|---|---|---|---|
QuANTUM-First | Newly diagnosed FLT3-ITD-positive AML | 31.9 (this compound) vs 15.1 (placebo) | Higher with this compound | Comparable between arms |
QuANTUM-R | Relapsed/refractory FLT3-ITD-positive AML | Improved vs salvage chemotherapy | Not specified | Similar rates |
Mechanism of Action
Quizartinib exerts its effects by selectively inhibiting the FLT3 receptor tyrosine kinase. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the FLT3-ITD mutations, which are commonly found in AML patients. By inhibiting these targets, this compound induces apoptosis and reduces the proliferation of leukemic cells .
Comparison with Similar Compounds
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A second-generation FLT3 inhibitor with a broader spectrum of activity.
Sorafenib: A multi-kinase inhibitor that also targets FLT3.
Uniqueness
Quizartinib is unique due to its high selectivity for FLT3-ITD mutations, which makes it particularly effective in treating AML patients with this specific genetic alteration. Its oral bioavailability and favorable pharmacokinetic profile also contribute to its clinical utility.
If you have any more questions or need further details, feel free to ask!
Biological Activity
Quizartinib, also known as AC220, is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), primarily utilized in the treatment of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
This compound operates by binding to the FLT3 receptor, particularly stabilizing its inactive conformation. This action prevents autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival in leukemic cells. Importantly, this compound exhibits selective inhibition of FLT3 while having at least a tenfold lower affinity for other receptor tyrosine kinases (RTKs), such as c-KIT and RET .
Phase I Studies
Multiple phase I clinical trials have assessed the safety and efficacy of this compound in patients with relapsed or refractory AML. Key findings from these studies include:
- Patient Demographics : In a study involving 76 patients with a median age of 60 years, this compound was administered at escalating doses ranging from 12 to 450 mg/day .
- Response Rates : this compound demonstrated significant clinical activity, particularly in patients harboring FLT3-ITD mutations. The overall response rate was approximately 40% in this population .
- Complete Remission : In another trial, a composite complete remission (CRc) rate of 25% was observed among participants treated with this compound in combination with standard chemotherapy .
Efficacy Data Table
Study Type | Patient Population | Dose Range (mg/day) | CRc Rate (%) | Median Overall Survival (weeks) |
---|---|---|---|---|
Phase I Trial 1 | Relapsed/Refractory AML | 12 - 450 | 40 | Not reported |
Phase I Trial 2 | Newly Diagnosed AML | 60 (escalated) | 25 | 34 weeks |
Phase I Trial 3 | Mixed FLT3 Status | Variable | Not specified | Not reported |
Safety Profile
The safety profile of this compound has been characterized by manageable toxicity levels. Common adverse events include:
- Hematological Toxicities : Thrombocytopenia and neutropenia were frequently observed.
- Cardiovascular Effects : Prolongation of the corrected QT interval (QTc) has been noted, necessitating monitoring during treatment .
- Serious Adverse Events : In one study, serious side effects were reported in approximately 32% of participants, with some requiring treatment discontinuation due to severe complications .
Case Studies
- Case Study on Efficacy : A patient with relapsed AML and FLT3-ITD mutation received this compound as part of a clinical trial. After three cycles, the patient achieved CRc and remained disease-free for over six months before relapse occurred.
- Case Study on Safety : Another patient experienced significant thrombocytopenia after two weeks on this compound at a dose of 60 mg/day. The dose was adjusted to manage this adverse effect, demonstrating the need for careful monitoring and dose adjustments based on individual tolerance.
Summary of Findings
This compound represents a significant advancement in targeted therapy for AML, particularly in patients with FLT3 mutations. Its selective inhibition of FLT3 kinase activity translates into meaningful clinical responses while maintaining an acceptable safety profile. Ongoing studies are essential to further elucidate its long-term efficacy and safety in larger populations.
Q & A
Basic Research Questions
Q. What are the primary molecular targets and mechanisms of action of Quizartinib in FLT3-ITD-positive AML, and how can researchers validate target specificity in vitro?
- Methodological Guidance :
-
Use kinase profiling assays (e.g., competitive binding assays or phospho-kinase arrays) to identify off-target effects.
-
Validate FLT3 inhibition via Western blotting for phospho-FLT3 (Tyr589/591) in cell lines (e.g., MV4-11) .
-
Compare IC50 values across FLT3-ITD vs. wild-type FLT3 models to assess selectivity.
Key Assays for Target Validation Kinase profiling (Broad Institute KinomeScan) Phospho-flow cytometry for FLT3 signaling CRISPR/Cas9 knockout of FLT3-ITD in cell lines
Q. How should researchers design preclinical studies to evaluate this compound efficacy while minimizing confounding factors?
- Methodological Guidance :
- Standardize in vivo models (e.g., patient-derived xenografts with FLT3-ITD mutations) to mimic human AML heterogeneity.
- Include control groups treated with first-generation FLT3 inhibitors (e.g., Midostaurin) for comparative efficacy analysis .
- Monitor plasma drug levels via LC-MS/MS to ensure pharmacokinetic consistency .
Advanced Research Questions
Q. What experimental strategies can address contradictory data on this compound resistance mechanisms across preclinical and clinical studies?
- Methodological Guidance :
-
Perform longitudinal genomic sequencing of resistant clones to identify acquired mutations (e.g., FLT3-F691L gatekeeper mutations).
-
Use RNA-seq to profile compensatory pathways (e.g., MAPK/ERK or STAT5 activation) .
-
Validate findings in co-culture systems with stromal cells to mimic bone marrow microenvironment interactions.
Common Resistance Mechanisms FLT3 secondary mutations Upregulation of anti-apoptotic proteins (BCL-2, MCL-1) Activation of parallel signaling pathways (AXL, SYK)
Q. How can researchers optimize combination therapies involving this compound to overcome resistance without exacerbating toxicity?
- Methodological Guidance :
- Screen combinatorial drug libraries (e.g., HDAC inhibitors or BCL-2 antagonists) using synergy scoring models (e.g., Chou-Talalay method).
- Validate in zebrafish AML models for rapid toxicity profiling .
- Leverage pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict safe dosing windows .
Q. What methodologies are critical for reconciling discrepancies in this compound’s efficacy between in vitro and in vivo models?
- Methodological Guidance :
- Compare drug exposure levels (AUC, Cmax) across models using bioanalytical assays.
- Incorporate stromal cell co-cultures in vitro to mimic in vivo microenvironmental protection of leukemic cells .
- Use single-cell RNA sequencing to identify subpopulations with differential drug responses.
Q. Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in clinical trial data?
- Methodological Guidance :
- Apply mixed-effects models to account for inter-patient variability in FLT3-ITD allelic ratio and co-mutations.
- Use Kaplan-Meier survival analysis stratified by baseline biomarkers (e.g., NPM1 mutation status) .
Q. How can researchers ensure reproducibility of this compound studies across laboratories?
- Methodological Guidance :
- Adopt standardized protocols for cell culture (e.g., ATCC guidelines) and in vivo dosing regimens.
- Share raw data (e.g., flow cytometry FCS files) and analysis scripts via repositories like Zenodo .
- Include detailed synthesis and characterization data for this compound analogs in supplementary materials .
Q. Ethical & Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Guidance :
-
Follow GHS-compliant procedures: Use PPE (gloves, lab coats), avoid aerosol formation, and store at -20°C in sealed containers .
-
Implement waste disposal protocols for organic solvents used in pharmacokinetic studies.
Critical Safety Measures Ventilation: Use fume hoods during weighing Emergency response: Eye wash stations and CO2 fire extinguishers
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXJKQAOSCOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241746 | |
Record name | Quizartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies. | |
Record name | Quizartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12874 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
950769-58-1 | |
Record name | Quizartinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950769-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quizartinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quizartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12874 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quizartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIZARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.